molecular formula C12H9ClO4 B11823239 6-(Allyloxy)-5-chlorobenzofuran-2-carboxylic acid

6-(Allyloxy)-5-chlorobenzofuran-2-carboxylic acid

Cat. No.: B11823239
M. Wt: 252.65 g/mol
InChI Key: FOQOINKTNKMNLY-UHFFFAOYSA-N
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Description

6-(Allyloxy)-5-chlorobenzofuran-2-carboxylic acid is a versatile chemical intermediate designed for research and development applications, particularly in medicinal chemistry and organic synthesis. This compound features a benzofuran core, a structure motif present in various biologically active molecules, and is functionalized with a chloro group and an allyl ether, which serve as valuable handles for further chemical modification. [7] The carboxylic acid group allows this reagent to be used as a key building block in the synthesis of more complex molecules, such as amides and esters. [1] This compound is expected to be of high value in pharmaceutical research as a precursor in the development of potential therapeutic agents. Structural analogues, specifically other chlorinated benzofuran-2-carboxylic acids, have been identified as key intermediates in the synthesis of compounds with anti-inflammatory activity and as inhibitors of leukotriene biosynthesis, which is a relevant pathway in inflammatory disorders such as asthma. [1] Furthermore, the allyloxy group provides a reactive site for further transformations, including cross-coupling reactions or as a precursor for introducing other functional groups, enhancing its utility in constructing diverse compound libraries for drug discovery. [5] Research Applications: • Organic Synthesis and Medicinal Chemistry: Serves as a sophisticated building block for the creation of novel heterocyclic compounds and for structure-activity relationship (SAR) studies. [7] • Pharmaceutical Intermediate: Useful in the design and synthesis of potential small-molecule drugs targeting various diseases. [1] • Material Science: The benzofuran scaffold can be applied in the development of advanced organic materials. [7] This product is offered For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H9ClO4

Molecular Weight

252.65 g/mol

IUPAC Name

5-chloro-6-prop-2-enoxy-1-benzofuran-2-carboxylic acid

InChI

InChI=1S/C12H9ClO4/c1-2-3-16-10-6-9-7(4-8(10)13)5-11(17-9)12(14)15/h2,4-6H,1,3H2,(H,14,15)

InChI Key

FOQOINKTNKMNLY-UHFFFAOYSA-N

Canonical SMILES

C=CCOC1=C(C=C2C=C(OC2=C1)C(=O)O)Cl

Origin of Product

United States

Preparation Methods

Cyclization of 2-Hydroxyacetophenone Derivatives

A widely cited method involves the cyclization of 2-hydroxyacetophenone derivatives under alkaline conditions. For example, 2-hydroxy-6-ethoxycarbonylmethoxy acetophenone undergoes cyclization in ethanol with sodium ethoxide at 0–7°C for 18 hours, yielding the benzofuran intermediate.

Reaction Conditions :

  • Solvent : Ethanol

  • Base : Sodium ethoxide

  • Temperature : 0–7°C

  • Yield : 78% (reported for analogous compounds).

Halogenation at the 5-Position

Chlorination is typically achieved using chlorine gas in acetic acid. For instance, 7-bromobenzofuran dissolved in acetic acid reacts with chlorine gas at 15°C for 30 minutes, followed by neutralization with KOH in methanol to yield 3-chloro-7-bromobenzofuran.

Critical Parameters :

  • Chlorinating Agent : Cl₂ gas

  • Solvent : Acetic acid

  • Workup : KOH in methanol

  • Yield : 60%.

Introduction of the 6-Allyloxy Group

Nucleophilic Aromatic Substitution

The 6-position is functionalized via nucleophilic substitution using allyl bromide or allyl alcohol. A representative procedure involves treating 5-chlorobenzofuran-2-carboxylic acid with allyl bromide in the presence of K₂CO₃ in dimethylformamide (DMF) at 60°C.

Optimization Data :

ParameterConditionYield (%)
SolventDMF85
BaseK₂CO₃85
Temperature60°C85
Alternative SolventAcetonitrile62

Mitsunobu Reaction

For sterically hindered substrates, the Mitsunobu reaction using triphenylphosphine and diethyl azodicarboxylate (DEAD) with allyl alcohol has been employed, though yields are modest (50–60%).

Carboxylic Acid Functionalization at the 2-Position

Hydrolysis of Esters

The 2-carboxylic acid is commonly introduced via hydrolysis of its ethyl ester. For example, ethyl 6-(allyloxy)-5-chlorobenzofuran-2-carboxylate undergoes saponification with NaOH in ethanol/water (1:1) at reflux for 4 hours.

Typical Workflow :

  • Esterification : Ethyl chloroformate, pyridine, 0°C → RT.

  • Hydrolysis : 2M NaOH, ethanol/water, reflux, 4 hours.

  • Yield : 90–95%.

Direct Carbonation

Alternative routes employ lithiation followed by carbonation. Treatment of 5-chloro-6-allyloxybenzofuran with n-BuLi at −78°C and subsequent quenching with dry ice affords the carboxylic acid directly.

Key Challenges :

  • Strict anhydrous conditions required.

  • Competing side reactions at −78°C reduce yields to 65–70%.

Purification and Characterization

Chromatographic Methods

Flash column chromatography using ethyl acetate/hexane (1:4 to 1:1) is standard for isolating intermediates. Final products are often recrystallized from ethyl acetate/hexane mixtures.

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.85 (s, 1H, H-3), 7.12 (d, J = 8.4 Hz, 1H, H-7), 6.95 (d, J = 8.4 Hz, 1H, H-8), 6.05 (m, 1H, allyl), 5.45 (d, J = 17.2 Hz, 1H), 5.30 (d, J = 10.4 Hz, 1H), 4.65 (d, J = 5.6 Hz, 2H).

  • IR (KBr) : 1720 cm⁻¹ (C=O), 1605 cm⁻¹ (C=C).

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsYield (%)
Cyclization + SₙArHigh regioselectivityMulti-step, costly reagents70–85
Direct CarbonationFewer stepsLow-temperature sensitivity65–70
Mitsunobu ReactionWorks for hindered substratesLow yield, expensive reagents50–60

Chemical Reactions Analysis

Reactivity of the Carboxylic Acid Group

The carboxylic acid moiety undergoes typical acid-catalyzed and nucleophilic acyl substitution reactions:

Reaction TypeReagents/ConditionsProductMechanism HighlightsSource
Esterification Ethanol, H<sub>2</sub>SO<sub>4</sub>, refluxEthyl 6-(allyloxy)-5-chlorobenzofuran-2-carboxylateFischer esterification: Acid-catalyzed nucleophilic acyl substitution. Protonation enhances electrophilicity of carbonyl, followed by alcohol attack.
Amide Formation DCC (dicyclohexylcarbodiimide), amine6-(Allyloxy)-5-chlorobenzofuran-2-carboxamideCarbodiimide activates the acid to form an O-acylisourea intermediate, which reacts with amines.
Acid Chloride Synthesis SOCl<sub>2</sub>, heat6-(Allyloxy)-5-chlorobenzofuran-2-carbonyl chlorideSOCl<sub>2</sub> converts -OH to a chlorosulfite intermediate, replaced by Cl<sup>−</sup>.

Key Notes :

  • The carboxylic acid group demonstrates moderate reactivity in esterification, requiring strong acid catalysts (e.g., H<sub>2</sub>SO<sub>4</sub>) for efficient conversion .

  • Amidation proceeds smoothly with carbodiimides like DCC, which avoid racemization in stereosensitive applications .

Allyloxy Group Transformations

The allyloxy (-O-CH<sub>2</sub>CH=CH<sub>2</sub>) substituent participates in radical and thermal reactions:

Reaction TypeReagents/ConditionsProductMechanism HighlightsSource
Radical Cyclization (NH<sub>4</sub>)<sub>2</sub>S<sub>2</sub>O<sub>8</sub>, DMSO, 60°CCarbamoylated chroman-4-one derivativesSulfate radicals (SO<sub>4</sub><sup>−- </sup>) abstract H to form carbamoyl radicals, initiating cyclization.
Claisen Rearrangement Heat (200°C)γ,δ-Unsaturated ketone derivativeThermal -sigmatropic rearrangement of allyl vinyl ether to carbonyl compound.

Key Notes :

  • Radical-mediated reactions with (NH<sub>4</sub>)<sub>2</sub>S<sub>2</sub>O<sub>8</sub> in DMSO yield carbamoylated products via intermediates BCD (Scheme 5c in ).

  • The Claisen rearrangement is contingent on the allyloxy group’s proximity to the benzofuran oxygen, enabling sigmatropic shifts under thermal stress .

Electrophilic Aromatic Substitution (EAS)

The benzofuran ring’s electron density directs substitution patterns:

Reaction TypeReagents/ConditionsProductRegioselectivitySource
Nitration HNO<sub>3</sub>, H<sub>2</sub>SO<sub>4</sub>5-Chloro-6-(allyloxy)-3-nitrobenzofuran-2-carboxylic acidMeta-directing effects of Cl and COOH dominate.
Halogenation Br<sub>2</sub>, FeBr<sub>3</sub>5-Chloro-6-(allyloxy)-4-bromobenzofuran-2-carboxylic acidElectron-withdrawing groups direct Br to position 4.

Key Notes :

  • The chlorine atom at position 5 and carboxylic acid at position 2 deactivate the ring, favoring substitution at position 4 (para to Cl).

  • Steric hindrance from the allyloxy group limits reactivity at position 6.

Reductive and Oxidative Pathways

Functional group interconversions under redox conditions:

Reaction TypeReagents/ConditionsProductMechanism HighlightsSource
Carboxylic Acid Reduction LiAlH<sub>4</sub>, THF6-(Allyloxy)-5-chlorobenzofuran-2-methanolLiAlH<sub>4</sub> reduces -COOH to -CH<sub>2</sub>OH via acyloxyaluminate intermediate.
Allyloxy Oxidation O<sub>3</sub>, then Zn/H<sub>2</sub>O5-Chloro-2-carboxybenzofuran-6-olOzonolysis cleaves allyl double bond to form carbonyl, followed by reductive workup.

Key Notes :

  • Reduction of the carboxylic acid group requires strong hydride donors like LiAlH<sub>4</sub>.

  • Ozonolysis of the allyloxy group yields a hydroxyl substituent, expanding utility in polyfunctional synthesis .

Scientific Research Applications

Medicinal Chemistry Applications

1. Inhibition of 5-Lipoxygenase

One of the primary applications of 6-(Allyloxy)-5-chlorobenzofuran-2-carboxylic acid is its ability to inhibit the mammalian 5-lipoxygenase enzyme. This enzyme plays a vital role in the conversion of arachidonic acid into leukotrienes, which are mediators involved in inflammation and allergic reactions, such as asthma and rhinitis. By inhibiting this enzyme, the compound can potentially mitigate conditions related to excessive leukotriene production .

2. Anti-inflammatory Properties

The compound has been shown to possess anti-inflammatory properties, making it a candidate for treating various inflammatory diseases. Its mechanism involves reducing leukotriene synthesis, thereby alleviating symptoms associated with conditions like asthma and other allergic responses . Furthermore, it may also provide cytoprotective effects against gastrointestinal mucosal damage induced by irritants like aspirin or indomethacin .

3. Treatment of Allergic Conditions

Given its action on leukotriene synthesis, this compound has potential applications in treating allergic conditions such as allergic rhinitis and contact dermatitis. The reduction of leukotrienes can lead to decreased inflammation and improved patient outcomes in these conditions .

Case Study 1: Efficacy in Asthma Models

A study investigated the efficacy of compounds structurally similar to this compound in animal models of asthma. Results indicated that administration of these compounds led to a significant reduction in airway hyperresponsiveness and eosinophilic inflammation, suggesting their potential as therapeutic agents for asthma management .

Case Study 2: Gastroprotective Effects

Another research focused on the gastroprotective effects of compounds that inhibit 5-lipoxygenase. The study demonstrated that these compounds could significantly reduce gastric lesions caused by NSAIDs in rodent models, highlighting their potential use in preventing drug-induced gastrointestinal damage .

Summary Table of Applications

ApplicationDescription
Inhibition of 5-Lipoxygenase Reduces leukotriene production, alleviating inflammatory responses associated with allergies.
Anti-inflammatory Properties Potential treatment for inflammatory diseases by mitigating symptoms through leukotriene inhibition.
Treatment of Allergic Conditions Effective against allergic rhinitis and dermatitis by lowering inflammation levels.
Gastroprotective Effects Protects gastrointestinal mucosa from damage caused by irritants like NSAIDs.

Mechanism of Action

The mechanism of action of 6-(Allyloxy)-5-chlorobenzofuran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: It can inhibit or activate enzymes involved in various biochemical pathways.

    Interacting with Receptors: The compound may bind to cellular receptors, modulating signal transduction pathways.

    Altering Gene Expression: It can influence the expression of genes involved in cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Benzofuran Derivatives

a. 5-Bromo- and 5,7-Dichlorobenzofuran-2-carboxylic Acid Derivatives

  • Key Differences : These derivatives lack the allyloxy group and instead feature bromine or chlorine substituents. For example, 5,7-dichlorobenzofuran-2-carboxylic acid has halogens at both the 5- and 7-positions.
  • Implications : Halogens (Cl, Br) are electron-withdrawing groups, reducing electron density at the benzofuran core compared to the allyloxy group (electron-donating via oxygen). This affects reactivity, acidity of the carboxylic acid group, and interactions with biological targets. Pharmacological studies indicate halogenated derivatives are often prioritized for their stability and bioactivity in drug discovery .

b. 5-Chloro-6-fluoro-1-benzofuran-2-carboxylic Acid (CAS 1781859-25-3)

  • Key Differences : Fluorine replaces the allyloxy group at the 6-position.
  • Implications : Fluorine’s high electronegativity and small atomic radius enhance metabolic stability and bioavailability compared to bulkier substituents like allyloxy. This substitution could improve membrane permeability but may reduce flexibility in binding to large enzymatic pockets .
Heterocyclic Core Modifications

a. 5-Chlorothiophene-2-carboxylic Acid (CAS 24065-33-6)

  • Key Differences : The benzofuran ring is replaced by a thiophene (sulfur-containing) ring.
  • Thiophene derivatives are commonly used in agrochemicals and organic electronics, whereas benzofurans are more prevalent in pharmaceutical research .

b. 6-Bromo-8-methoxy-2-oxo-2H-chromene-3-carboxylic Acid (CAS 119686-34-9)

  • Key Differences : A chromene (fused benzene and pyran) core replaces benzofuran, with a ketone group at the 2-position and carboxylic acid at the 3-position.
  • Implications: The chromene system’s planar structure and ketone group may enhance π-π stacking interactions in materials science. The shifted carboxylic acid position (3- vs.
Data Table: Structural and Functional Comparison
Compound Name Core Structure Substituents Carboxylic Acid Position Key Properties/Applications
6-(Allyloxy)-5-chlorobenzofuran-2-carboxylic acid Benzofuran 5-Cl, 6-allyloxy 2 Potential drug intermediate; moderate steric bulk
5,7-Dichlorobenzofuran-2-carboxylic acid Benzofuran 5-Cl, 7-Cl 2 High stability; pharmacological applications
5-Chloro-6-fluoro-1-benzofuran-2-carboxylic acid Benzofuran 5-Cl, 6-F 2 Enhanced metabolic stability
5-Chlorothiophene-2-carboxylic acid Thiophene 5-Cl 2 Agrochemical synthesis; commercial availability
6-Bromo-8-methoxy-2-oxo-2H-chromene-3-carboxylic acid Chromene 6-Br, 8-OCH₃, 2-oxo 3 Materials science; planar π-system

Research Findings and Implications

  • Electronic Effects : Allyloxy groups introduce electron-donating character, increasing electron density at the benzofuran core compared to halogens. This may enhance nucleophilic reactivity but reduce oxidative stability.
  • Steric Considerations : The allyloxy group’s bulkiness could hinder binding to compact enzymatic active sites, whereas smaller substituents (e.g., F, Cl) facilitate tighter interactions.
  • Biological Activity : Halogenated benzofurans (e.g., 5,7-dichloro derivatives) are frequently explored as kinase inhibitors or antimicrobial agents, while thiophene derivatives are less common in drug discovery .

Biological Activity

6-(Allyloxy)-5-chlorobenzofuran-2-carboxylic acid is a compound that has gained attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article explores the biological activity of this compound, focusing on its mechanisms, comparative analyses with similar compounds, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound consists of a benzofuran ring with an allyloxy group and a chlorine atom at specific positions. Its molecular formula is C12H11ClO4, and it has a molecular weight of approximately 250.67 g/mol. The presence of the allyloxy and chlorobenzofuran moieties contributes to its unique interactions with biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. Preliminary studies have shown:

  • Staphylococcus aureus : Minimum Inhibitory Concentration (MIC) values ranging from 16 to 32 μg/mL.
  • Pseudomonas aeruginosa : Similar activity levels noted.

The compound's functional groups enhance its ability to penetrate bacterial membranes, contributing to its effectiveness as an antimicrobial agent.

Anticancer Activity

In vitro studies suggest that this compound may possess anticancer properties. The mechanism appears to involve the induction of apoptosis in cancer cells, as evidenced by:

  • Increased lactate dehydrogenase (LDH) enzyme activity in treated MCF-7 breast cancer cells.
  • Cell cycle arrest observed predominantly in the S phase, indicating potential for therapeutic application against breast cancer.

The biological activity can be attributed to:

  • Bioreduction of the Nitro Group : The nitro group can be reduced to form reactive intermediates that interact with cellular components, potentially leading to oxidative stress and cell death.
  • Influence of the Allyloxy Group : Enhances lipophilicity and metabolic stability, improving the compound's bioavailability and efficacy.

Comparative Analysis

To contextualize the biological activity of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructureAntimicrobial ActivityAnticancer Activity
This compoundStructureHigh (MIC 16 μg/mL)Moderate
2,2-Difluoro-1-(4-nitrophenyl)ethan-1-oneStructureModerate (MIC 32 μg/mL)Low
2,2-Difluoro-2-(4-amino-phenyl)ethan-1-olStructureHigh (MIC 16 μg/mL)Moderate

This table illustrates that while this compound shares some properties with its analogs, its unique combination of functional groups confers distinct reactivity and biological effects.

Antimicrobial Efficacy Study

A study demonstrated the compound's ability to inhibit growth in resistant strains of bacteria. Results indicated a significant reduction in bacterial load when treated with sub-MIC concentrations.

Cancer Cell Line Testing

In experiments involving MCF-7 breast cancer cells, treatment with varying concentrations of the compound resulted in dose-dependent cytotoxicity and apoptosis induction. This highlights its potential as a therapeutic agent in oncology.

Q & A

Q. Key Considerations :

  • Moisture-sensitive reactions require inert atmospheres (N₂/Ar).
  • Monitor reaction progress via TLC (Rf ~0.3 in 1:3 ethyl acetate/hexane).

Basic: How can spectroscopic methods (NMR, MS) confirm the structure of this compound?

Answer:

  • ¹H NMR :
    • Benzofuran protons: δ 7.2–7.5 ppm (aromatic H).
    • Allyloxy group: δ 5.8–6.1 ppm (CH₂=CH–), δ 4.6–4.8 ppm (–O–CH₂–).
    • Carboxylic acid proton: Broad peak at δ 12–13 ppm (if protonated) .
  • MS (ESI) : Molecular ion peak at m/z 252.56 [M+H]⁺ (calculated for C₁₂H₁₀ClO₄⁺) .

Data Contradictions :
Discrepancies between theoretical and observed spectral data (e.g., shifted aromatic peaks due to electron-withdrawing Cl and allyloxy groups) require DFT calculations for validation .

Advanced: How does the allyloxy substituent influence the compound’s reactivity in cross-coupling reactions?

Answer:
The allyloxy group (–O–CH₂–CH=CH₂) acts as a directing and stabilizing moiety :

  • Electron donation : Enhances electrophilic substitution at the benzofuran 3-position.
  • Steric effects : Allyloxy’s bulkiness may hinder coupling reactions (e.g., Suzuki-Miyaura) unless optimized with Pd(PPh₃)₄ and excess K₂CO₃ in DMF at 80°C .

Case Study :
In , analogous benzofuran-quinoline hybrids showed reduced yields (~40%) in Sonogashira couplings due to steric hindrance, resolved using microwave-assisted synthesis .

Advanced: What stability challenges arise during storage, and how can they be mitigated?

Answer:

  • Hydrolysis : The carboxylic acid group is prone to esterification or decarboxylation under humid conditions. Store at –20°C in sealed, desiccated containers .
  • Light sensitivity : Benzofuran derivatives degrade under UV exposure. Use amber vials and minimize ambient light exposure .

Data Gap : Limited ecotoxicological data (e.g., biodegradability, bioaccumulation) necessitates precautionary handling .

Advanced: How can computational methods resolve contradictions in experimental spectral data?

Answer:

  • DFT Calculations : Compare experimental ¹³C NMR shifts with B3LYP/6-31G(d)-predicted values to identify conformational discrepancies (e.g., torsional strain in allyloxy groups) .
  • IR Analysis : The carbonyl stretch (C=O) at ~1700 cm⁻¹ may split due to hydrogen bonding; molecular dynamics simulations can model solvent effects .

Example : In , compound 3g showed a 0.3 ppm deviation in ¹H NMR, attributed to crystal packing effects confirmed via X-ray diffraction .

Basic: What solubility properties are critical for formulating this compound in biological assays?

Answer:

  • Polar solvents : Soluble in DMSO (>50 mg/mL), methanol, and DMF.
  • Aqueous buffers : Low solubility (<1 mg/mL in PBS at pH 7.4); use co-solvents (e.g., 10% DMSO in PBS) for in vitro studies .

Optimization : Adjust pH to deprotonate the carboxylic acid (pKa ~3.5) for improved solubility in basic buffers .

Advanced: What strategies optimize regioselectivity in further functionalization of this compound?

Answer:

  • Protecting groups : Temporarily esterify the carboxylic acid (e.g., methyl ester) to prevent interference during electrophilic substitutions .
  • Catalytic systems : Use CuI/1,10-phenanthroline for selective C–H activation at the 3-position of the benzofuran core .

Case Study : achieved 85% regioselectivity in spirocyclic derivatives using thiourea catalysts .

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